![molecular formula C21H16N2O B4894443 2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)
2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Overview
Description
2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as BMH21, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMH21 belongs to the class of benzo[h]chromene compounds, which have been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
Reactions and Synthesis
- Cycloaddition Reactions : This compound can be a product of [4+2] cycloaddition of push-pull olefins to 1,2-naphthoquinone 1-methide, as part of reactions to produce 3-amino-2,3-dihydro-1H-benzo[f]chromenes and related carbonitriles (Lukashenko et al., 2020).
- Novel Derivatives Synthesis : Researchers have synthesized novel substituted derivatives of this compound by condensation reactions, indicating its versatility in creating a range of chemical structures (Ju liu et al., 2019).
- Green Chemistry Applications : Its derivatives have been prepared using green chemistry methods, showcasing environmentally friendly synthesis techniques (El-Maghraby, 2014).
Structural and Chemical Studies
- X-ray Diffraction Studies : The crystal structures of certain carbonitrile compounds, including this compound, have been elucidated using X-ray diffraction, contributing to the understanding of their molecular structures (Sharma et al., 2015).
- Exploration of Molecular Structure : Studies have been conducted to understand the molecular structures and potential reactivity of related carbonitriles, aiding in the comprehension of their chemical properties (Singh et al., 2015).
Biological and Medicinal Research
- Antimicrobial Studies : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showing promising results in fighting bacteria and fungi (Kanakaraju et al., 2015).
- Potential in Cancer Research : Certain derivatives have been explored for their inhibitory activity in human glioblastoma cells, indicating potential applications in cancer research (Haiba et al., 2016).
Miscellaneous Applications
- Fluorescence Sensor for Living Cell Imaging : A derivative of this compound has been used as a 'Turn On' fluorescence chemosensor for detecting Pb2+ in living cells, demonstrating its potential in bioimaging and environmental monitoring (Sinha et al., 2013).
properties
IUPAC Name |
2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-13-6-2-4-8-15(13)19-17-11-10-14-7-3-5-9-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLMCBCGRCMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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